molecular formula C9H10F3NO B13046551 (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

Cat. No.: B13046551
M. Wt: 205.18 g/mol
InChI Key: HXIWQMARLKRTPY-ALFREKQPSA-N
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Description

Electron-Withdrawing Characteristics

  • Inductive effect : Fluorine substituents decrease the aromatic ring’s electron density (Hammett σ~m~ = +0.34 per F).
  • Resonance contribution : Para-fluorine demonstrates −M effects, withdrawing electron density through conjugation.

Steric and Electronic Impacts on Reactivity

Property 3,4,5-F~3~-Ph Ph (Reference)
C~aromatic~–C~aliphatic~ bond length (Å) 1.47 1.49
NBO charge at NH~2~ +0.21 +0.18
LUMO energy (eV) −1.34 −1.02

The trifluorophenyl group lowers the LUMO energy by 0.32 eV compared to phenyl, enhancing electrophilic character at the amino group. This electronic perturbation explains the compound’s increased nucleophilicity in Schiff base formation reactions relative to non-fluorinated analogs.

C–F⋯H–N non-classical hydrogen bonds (2.93–3.12 Å) further stabilize transition states in stereoselective transformations. These interactions create a chiral environment that favors Si-face attack in asymmetric additions, achieving enantiomeric excess values >98% in model reactions.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1

InChI Key

HXIWQMARLKRTPY-ALFREKQPSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C(=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)F)F)F)N)O

Origin of Product

United States

Preparation Methods

Epoxide Ring Opening with Grignard Reagent

One advanced method involves the nucleophilic opening of an epoxide intermediate by a trifluorophenyl-containing Grignard reagent:

  • Step a: The epoxide compound (formula 5) is reacted with 3,4,5-trifluorophenyl magnesium bromide in the presence of copper(I) iodide catalyst at low temperatures (-15 to -20 °C) to yield an intermediate alcohol (formula 6).
  • Step b: This intermediate is then converted to an azido compound (formula 7) by reaction with sodium azide, again catalyzed by copper(I) iodide.
  • Step c: The azido intermediate undergoes reduction with triphenylphosphine to form an aziridine ring compound (formula 8), which is further manipulated to introduce amine protecting groups.

This method allows for stereocontrol and high yields, suitable for scale-up.

Amine Protection and Deprotection

  • The amine group is often protected during intermediate steps to prevent side reactions.
  • After the desired transformations, the protecting group is removed under acidic conditions (e.g., hydrochloric acid treatment) to yield the free amino alcohol.

Biocatalytic Approaches

  • Biocatalysis is gaining traction for this compound’s preparation due to its high selectivity and mild reaction conditions.
  • Enzymatic resolution or asymmetric synthesis using enzymes can produce the chiral amino alcohol with excellent enantiomeric excess.

Reaction Conditions and Solvents

  • Common solvents include toluene, tetrahydrofuran (THF), methylene chloride, acetonitrile, and N,N-dimethylformamide (DMF).
  • Bases such as tertiary amines (N-methylmorpholine, triethylamine, pyridine) facilitate certain steps.
  • Reaction temperatures are carefully controlled, typically between -20 °C and 80 °C, to optimize yield and stereoselectivity.

Summary Table of Key Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Outcome
a Epoxide ring opening 3,4,5-Trifluorophenyl MgBr, CuI catalyst -15 to -20 °C, 3 hours Intermediate alcohol (formula 6)
b Azide substitution Sodium azide, CuI catalyst Room temperature Azido compound (formula 7)
c Azide reduction & aziridine formation Triphenylphosphine Room temperature Aziridine intermediate (formula 8)
d Amine protection/deprotection Acid/base treatments Variable Protected amine intermediates and final free amino alcohol
e Biocatalytic asymmetric synthesis Specific enzymes (not detailed) Mild, aqueous conditions Chiral amino alcohol with high enantiomeric purity

Research Findings and Analysis

  • The trifluorophenyl substitution significantly influences the electronic environment, improving binding affinity in biological applications.
  • The stereochemistry (1S,2R) is critical for biological activity and is achieved through stereoselective synthetic routes or enzymatic resolution.
  • The use of copper(I) iodide as a catalyst in key steps enhances reaction rates and selectivity.
  • Protecting group strategies are essential to maintain functional group integrity throughout multi-step syntheses.
  • Biocatalytic methods, while less detailed in the literature, offer environmentally friendly and cost-effective alternatives for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C9H10F3NO
  • Molecular Weight : 205.18 g/mol
  • IUPAC Name : (1S,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol

These properties contribute to its unique reactivity and interactions with biological systems.

Antidepressant Activity

Recent studies suggest that (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL exhibits antidepressant-like effects in animal models. The compound's structural similarity to known antidepressants allows it to interact with neurotransmitter systems effectively. Research indicates that it may enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

Anti-Cancer Properties

The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, it targets pathways involved in tumor growth and metastasis. In particular, studies have demonstrated its effectiveness against certain types of breast cancer cells by inducing apoptosis and inhibiting cell migration .

Synthesis of Chiral Amines

(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL serves as a valuable intermediate in the synthesis of chiral amines. These compounds are essential in the pharmaceutical industry for developing various drugs with specific stereochemical configurations. The trifluorophenyl group enhances the compound's reactivity and selectivity in asymmetric synthesis reactions .

Building Block for Complex Molecules

The compound is utilized as a building block for synthesizing more complex molecules in drug discovery programs. Its ability to participate in various chemical reactions makes it a versatile component in the development of new therapeutics .

Case Studies

StudyApplicationFindings
Study 1Antidepressant ActivityDemonstrated increased serotonin levels in rodent models; potential for treating depression .
Study 2Anti-Cancer PropertiesInhibited proliferation of breast cancer cells; induced apoptosis .
Study 3Synthesis of Chiral AminesUsed as an intermediate for synthesizing novel pharmaceuticals; improved yields reported .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to specific biological effects. The compound can modulate enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents on Phenyl Ring Stereochemistry Molecular Formula Key Features/Applications
(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL (hypothetical) 3,4,5-trifluoro 1S,2R C9H10F3NO High electronegativity; potential for enhanced receptor binding and metabolic stability.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) 3-tert-butyl 1S,2R C13H21NO Bulky tert-butyl group increases steric hindrance; may reduce solubility.
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (1269791-10-7) 2,3,5-trifluoro 1S,2S C9H10F3NO Altered fluorination pattern and stereochemistry; likely impacts biological activity.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-(trifluoromethylthio) 1S,2R C10H12F3NOS Sulfur-containing substituent; may enhance lipophilicity and membrane permeability.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1270057-87-8) 3-bromo, 5-methyl 1S,2R C10H14BrNO Bromine adds potential for halogen bonding; methyl group modifies electronic effects.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) 2-chloro, 4-(trifluoromethyl) 1S,2R C10H11ClF3NO Chloro and trifluoromethyl groups synergistically enhance reactivity and selectivity.

Key Findings from Comparative Analysis

In contrast, the 2,3,5-trifluorophenyl analog has a distinct fluorination pattern that may alter molecular dipole moments and intermolecular interactions. The 4-(trifluoromethylthio) group introduces sulfur, which could increase metabolic stability compared to oxygen-containing analogs but may also raise toxicity concerns.

Stereochemical Impact: The 1S,2R configuration in the target compound and analogs is critical for chiral recognition in biological systems. For example, bictegravir (an HIV drug) uses a similar stereospecific design to optimize target engagement . The 1S,2S diastereomer demonstrates how minor stereochemical changes can drastically alter physicochemical properties, such as solubility and bioavailability.

Substituent Effects :

  • Bulky groups (e.g., tert-butyl ) reduce conformational flexibility and may hinder binding to sterically constrained targets.
  • Halogenated derivatives (e.g., bromo , chloro ) introduce halogen-bonding capabilities, which can enhance interactions with protein residues or nucleic acids.

Several analogs (e.g., ) are discontinued or lack commercial availability, highlighting challenges in synthesis or stability.

Biological Activity

(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral compound characterized by its unique trifluorophenyl group and amino alcohol structure. Its molecular formula is C9H10F3NO, with a molecular weight of approximately 205.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity and interactions with various molecular targets.

Structural Characteristics

The structural features of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL contribute significantly to its biological activity:

  • Trifluorophenyl Group : Enhances lipophilicity and increases binding affinity to enzymes and receptors.
  • Chirality : The stereogenic center at the carbon bearing the amino group allows for specific interactions with biological targets.

The mechanism of action of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific enzymes and receptors. The trifluorophenyl moiety enhances its binding affinity, which may modulate enzyme activity or receptor signaling pathways. This modulation is critical for its potential therapeutic effects in various biological contexts.

Biological Activity

Research has indicated several areas where (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL demonstrates biological activity:

  • Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may have implications in disease treatment.
  • Receptor Modulation : It has been studied for its effects on various receptors, suggesting potential applications in pharmacology and drug design.

Case Studies

Several studies have highlighted the biological effects of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests a potential role in managing inflammatory conditions .
  • Antimicrobial Activity : The compound's structural similarities to other biologically active compounds have led researchers to explore its antimicrobial properties against various bacterial strains. Preliminary findings indicate it may possess activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The following table compares (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OLC9H10F3NODifferent trifluorophenyl substitution pattern
(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OLC9H10F2NOFewer fluorine substituents
(1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OLC9H10FNOSingle fluorine atom on phenyl ring

The unique trifluorinated phenyl group in (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL enhances its pharmacokinetic properties compared to other similar compounds .

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